molecular formula C11H11BrO4 B2668559 5-Bromo-2-ethoxy-4-formylphenyl acetate CAS No. 834907-56-1

5-Bromo-2-ethoxy-4-formylphenyl acetate

Cat. No.: B2668559
CAS No.: 834907-56-1
M. Wt: 287.109
InChI Key: OFOKVBIFOWJOJN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethoxy-4-formylphenyl acetate typically involves the acetylation of 5-Bromo-2-ethoxy-4-formylphenol. The reaction is carried out using acetyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethoxy-4-formylphenyl acetate depends on its chemical reactivity . The formyl group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These reactions enable the compound to interact with various molecular targets and pathways in biological systems .

Comparison with Similar Compounds

Comparison: 5-Bromo-2-ethoxy-4-formylphenyl acetate is unique due to the presence of both an ethoxy group and a formyl group on the phenyl ring. This combination of functional groups provides distinct reactivity and applications compared to similar compounds.

Properties

IUPAC Name

(5-bromo-2-ethoxy-4-formylphenyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-3-15-10-4-8(6-13)9(12)5-11(10)16-7(2)14/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOKVBIFOWJOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Br)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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